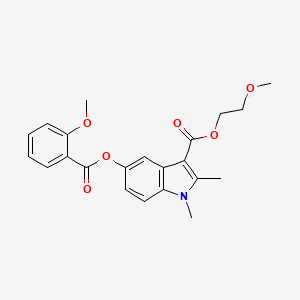
2-methoxyethyl 5-((2-methoxybenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxyethyl 5-((2-methoxybenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyethyl group, a methoxybenzoyl group, and an indole carboxylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 5-((2-methoxybenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate typically involves multiple steps.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and acylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-methoxyethyl 5-((2-methoxybenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride,
Biological Activity
2-Methoxyethyl 5-((2-methoxybenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate (CAS No. 896809-58-8) is a synthetic organic compound that belongs to the indole family. It features a complex structure that includes methoxyethyl and methoxybenzoyl functional groups, making it of interest in various biological and medicinal applications. This article reviews its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of this compound is C22H23NO6. The structural representation is as follows:
Antioxidant Properties
Research indicates that compounds with similar structures to 2-methoxyethyl 5-((2-methoxybenzoyl)oxy)-1,2-dimethylindole exhibit significant antioxidant activity. For instance, studies on 2-methoxyphenols have shown their ability to scavenge free radicals effectively, which can protect cells from oxidative stress . The antioxidant capacity is often measured using assays like DPPH radical-scavenging activity.
Anti-inflammatory Effects
The compound's potential as a selective cyclooxygenase (COX) inhibitor has been explored in various studies. COX enzymes are critical in the inflammatory process, and inhibition can lead to reduced inflammation and pain . The structure of the compound suggests it may interact with COX enzymes similarly to known inhibitors.
Cytotoxic Activity
Preliminary findings suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The cytotoxicity is often evaluated using the MTT assay, which measures cell viability after exposure to the compound . This property makes it a candidate for further investigation in cancer therapeutics.
The biological activity of 2-methoxyethyl 5-((2-methoxybenzoyl)oxy)-1,2-dimethylindole may involve several mechanisms:
- Free Radical Scavenging : By neutralizing free radicals, it can prevent cellular damage.
- Enzyme Inhibition : It may inhibit key enzymes involved in inflammation and cancer progression.
- Gene Expression Modulation : Similar compounds have been shown to influence gene expression related to oxidative stress and inflammation.
Case Studies
Several studies have investigated similar indole derivatives for their biological activities:
| Study | Findings |
|---|---|
| Khokon et al. (2011) | Identified antioxidant and anti-inflammatory properties in related compounds. |
| Hossain et al. (2013) | Demonstrated cytotoxic effects against specific tumor cell lines for indole derivatives. |
| Salehin et al. (2019) | Explored the role of methoxy groups in enhancing biological activity through structural modifications. |
Properties
IUPAC Name |
2-methoxyethyl 5-(2-methoxybenzoyl)oxy-1,2-dimethylindole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-14-20(22(25)28-12-11-26-3)17-13-15(9-10-18(17)23(14)2)29-21(24)16-7-5-6-8-19(16)27-4/h5-10,13H,11-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEWIIXABJUEBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC(=O)C3=CC=CC=C3OC)C(=O)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














